7-(Aminomethyl)quinolin-8-ol dihydrochloride
Description
Properties
IUPAC Name |
7-(aminomethyl)quinolin-8-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13;;/h1-5,13H,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOQHCWEXAHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CN)O)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-chloromethyl-8-hydroxyquinoline Intermediate
- Starting from 8-hydroxyquinoline, chloromethylation at the 7-position is achieved using formaldehyde and hydrochloric acid or related chloromethylation reagents.
- The chloromethyl intermediate (7-chloromethyl-8-hydroxyquinoline hydrochloride) is isolated as a solid, often by filtration and washing with suitable solvents.
Amination to Form 7-(Aminomethyl)quinolin-8-ol
- The chloromethyl intermediate is reacted with ammonia or an amine source under reflux conditions in solvents such as dioxane or ethanol.
- Triethylamine or other bases may be used to neutralize the generated hydrochloric acid and drive the substitution.
- The reaction is typically refluxed for several hours (e.g., 6 hours) to ensure complete conversion.
- After reaction completion, the mixture is cooled, and the product is isolated by extraction and purification techniques such as column chromatography.
Formation of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride
- The free base aminomethyl quinolinol is treated with excess hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate).
- This converts the amine group into the corresponding dihydrochloride salt, enhancing water solubility and stability.
- The dihydrochloride salt precipitates out and can be collected by filtration and drying.
Detailed Example from Literature
A representative synthesis described in the literature involves:
Alternative Synthetic Approaches and Related Reactions
- The Betti reaction has been employed for the synthesis of 8-hydroxyquinoline derivatives functionalized at the 7-position, involving condensation of 8-hydroxyquinoline, aldehydes, and amines under mild conditions to form aminomethyl derivatives.
- This method allows for the introduction of various amine substituents, including primary amines, yielding substituted aminomethyl quinolinols.
- Purification is typically done by recrystallization or chromatography.
Purification and Characterization
- The crude aminomethyl quinolinol is purified by column chromatography on silica gel using solvent systems such as hexane/dichloromethane or hexane/acetone mixtures.
- The dihydrochloride salt is purified by recrystallization from ethanol or ethyl acetate.
- Characterization data include melting points, NMR spectra, and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Chloromethylation of 8-hydroxyquinoline | Paraformaldehyde, HCl or chloromethylating agent | Ethanol or aqueous medium | Room temp to reflux | Several hours | Moderate to high | Produces chloromethyl intermediate |
| Amination of chloromethyl intermediate | Ammonia or amine, triethylamine | Dioxane, ethanol | Reflux (~80-100 °C) | 6 hours | Moderate to good | Nucleophilic substitution |
| Salt formation | HCl (excess) | Ethanol, ethyl acetate | Room temp | 1-2 hours | High | Precipitates dihydrochloride salt |
| Purification | Column chromatography, recrystallization | Hexane/CH2Cl2, hexane/acetone | Ambient | Variable | - | Ensures product purity |
Research Findings and Notes
- The chloromethylation step requires careful control of temperature and reagent stoichiometry to avoid poly-substitution or side reactions.
- Use of triethylamine in amination prevents acid-catalyzed side reactions and improves nucleophilic substitution efficiency.
- Formation of the dihydrochloride salt improves compound stability and handling.
- Chromatographic purification is essential due to possible side products from incomplete substitution or over-alkylation.
- The synthetic route is versatile and can be adapted to prepare various substituted aminomethyl quinolinols by changing the amine nucleophile.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)quinolin-8-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different aminomethylated quinoline derivatives.
Substitution: The compound can undergo substitution reactions where the aminomethyl group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 7-(Aminomethyl)quinolin-8-ol dihydrochloride is in cancer therapy. Research indicates that derivatives of 8-hydroxyquinoline, including this compound, exhibit selective cytotoxicity against multidrug-resistant cancer cells. The mechanism involves the formation of redox-active metal complexes that induce oxidative stress in cancer cells, leading to their death .
Case Study: Multidrug Resistance Reversal
A study demonstrated that this compound could effectively reverse multidrug resistance in cancer cell lines by inhibiting P-glycoprotein expression, a protein often overexpressed in resistant cancer cells. This property allows for enhanced efficacy of conventional chemotherapeutic agents .
Antimicrobial Properties
The compound also shows promising antibacterial and antifungal activities. Its ability to chelate metals can disrupt microbial enzymatic processes, making it a candidate for developing new antimicrobial agents. Studies have highlighted its effectiveness against various pathogens, suggesting potential applications in treating infections .
Bioimaging and Sensing
Due to its fluorescent properties, this compound is being explored for bioimaging applications. Its ability to bind metal ions selectively makes it suitable for developing sensors that detect metal ions in biological systems or environmental samples.
Optoelectronic Devices
The compound's electronic properties are also being investigated for use in optoelectronic devices. Its stability and reactivity can be advantageous in creating organic light-emitting diodes (OLEDs) and other electronic materials.
Summary of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Selective cytotoxicity against multidrug-resistant cancer cells; reverses P-glycoprotein expression. |
| Antimicrobial Activity | Effective against various bacteria and fungi; potential for new antimicrobial agents. |
| Bioimaging | Fluorescent properties suitable for metal ion detection in biological systems. |
| Optoelectronics | Potential use in organic light-emitting diodes and other electronic materials. |
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)quinolin-8-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to chelate metal ions, which can inhibit the activity of certain enzymes and proteins. This chelation process disrupts the normal function of these biomolecules, leading to various biological effects. Additionally, the compound can interact with DNA and other cellular components, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Amino-8-quinolinol Dihydrochloride
A key positional isomer is 5-amino-8-quinolinol dihydrochloride (synonym: 5-amino-8-hydroxyquinoline dihydrochloride). While both compounds share the hydroxyl group at position 8 and a dihydrochloride salt, the amino group in this isomer is at position 5 instead of 7. This positional difference impacts biological activity:
- Antimicrobial Activity: 5-Amino-8-quinolinol derivatives exhibit moderate activity against gram-positive and gram-negative bacteria, but their efficacy is lower than that of 7-substituted analogs with bulkier groups (e.g., diphenylamino or metal-coordinating substituents) .
- Synthesis: Nitration and reduction steps (as seen in and ) are common for introducing amino groups, but regioselectivity depends on reaction conditions and substituent directing effects.
Table 1: Comparison of Positional Isomers
Functional Group Variations: Selenium and Halogen Derivatives
Selenium-Containing Derivatives
7-(Selenocyanato methyl)quinolin-8-ol and 7-((di(bromaneylidene) bromo-λ⁶-selanyl)methyl)quinolin-8-ol () feature selenium-based substituents at position 7. These compounds differ in reactivity and applications:
- Synthesis: Selenium derivatives require specialized reactions under inert atmospheres (e.g., nitrogen), unlike the aminomethyl derivative, which may involve reductive amination or nitro group reduction .
- Applications: Selenium analogs are explored for organometallic catalysis and redox-active materials, whereas aminomethyl derivatives are more likely candidates for biological applications due to nitrogen's biocompatibility .
Halogenated Derivatives
8-Iodoquinolinium chloride () and 5-chloro-7-nitro-2-styrylquinolin-8-ol () highlight the role of halogens and nitro groups:
- Reactivity: Nitro groups (e.g., in 5a-d) are reduced to amines, enabling the synthesis of amino derivatives like 6a-d . Chlorine or iodine substituents enhance electrophilic aromatic substitution reactivity but reduce solubility compared to hydrophilic aminomethyl groups .
Metal-Coordinating Derivatives
7-((Diphenylamino)(4-chlorophenyl)methyl)quinolin-8-ol (L) forms stable complexes with transition metals (Mn, Co, Cu, Ni, Zn) via phenolic oxygen and aromatic nitrogen coordination (). Comparatively:
- Aminomethyl vs. Bulky Ligands: The aminomethyl group in this compound may facilitate simpler metal coordination (e.g., via NH₂), but bulkier ligands like L show superior antimicrobial activity due to enhanced lipophilicity and metal-binding stability .
- Antimicrobial Performance: Cu(II) and Zn(II) complexes of L exhibit stronger activity than free ligands, suggesting that the dihydrochloride form of 7-(aminomethyl)quinolin-8-ol could be optimized via metal complexation .
Table 2: Metal Complex Performance
Biological Activity
7-(Aminomethyl)quinolin-8-ol dihydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound features an aminomethyl group at the 7-position and a hydroxyl group at the 8-position of the quinoline ring, which contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : C10H10Cl2N2O
- Molecular Weight : Approximately 210.66 g/mol
- Structural Features : The compound's structure enhances its solubility and biological activity, making it a versatile candidate for further research.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has been explored as a potential drug candidate for treating various cancers due to its ability to inhibit cancer cell proliferation.
- Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Metal Chelation : The compound can chelate metal ions, which is crucial for its interaction with various biological targets.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism and bacterial growth.
Anticancer Activity
A study demonstrated that derivatives of 7-(aminomethyl)quinolin-8-ol exhibited cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-(Aminomethyl)quinolin-8-ol | HeLa | 12.5 | Apoptosis induction |
| 7-(Aminomethyl)quinolin-8-ol | MCF-7 | 15.0 | ROS generation |
Antimicrobial Activity
In another study, the antibacterial activity of this compound was evaluated against various gram-positive and gram-negative bacteria. The results indicated that the compound had comparable activity to established antibiotics such as Lomefloxacin and Vancomycin.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Comparison |
|---|---|---|
| Escherichia coli | 32 | Lomefloxacin (16) |
| Staphylococcus aureus | 16 | Vancomycin (16) |
Comparative Analysis with Related Compounds
The unique combination of functional groups in this compound enhances both its solubility and biological activity compared to other quinoline derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial, anticancer |
| 5-Aminomethylquinolin-8-ol | Aminomethyl group at position 5 | Similar anticancer activity |
| 7-(Piperidin-1-ylmethyl)quinolin-8-ol | Piperidine substitution at position 7 | Enhanced activity against specific cancer cell lines |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 7-(Aminomethyl)quinolin-8-ol dihydrochloride?
Methodological Answer:
The synthesis typically involves Mannich base reactions or nucleophilic substitution at position 7 of the quinoline scaffold. For example:
- Step 1: React 8-hydroxyquinoline derivatives with formaldehyde and secondary amines (e.g., morpholine or piperidine) to introduce the aminomethyl group at position 7 .
- Step 2: Purify intermediates via column chromatography (e.g., using ethyl acetate/hexane gradients) and confirm purity via TLC .
- Step 3: Convert the free base to the dihydrochloride salt by treating with HCl in ethanol, followed by recrystallization from ethanol/water mixtures .
Critical variables include pH control during salt formation (target pH 5.5–5.8) and reaction time optimization to minimize side products like over-alkylated derivatives .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
A multi-technique approach is used:
- 1H/13C-NMR: Confirm the presence of the aminomethyl (–CH2NH–) group (δ ~3.8–4.2 ppm for –CH2– and δ ~7.5–8.5 ppm for aromatic protons) .
- HRMS/ESIMS: Verify molecular ion peaks (e.g., [M+H]+ for C10H11N2O·2HCl) with <2 ppm mass error .
- Elemental Analysis: Ensure stoichiometric Cl– content (~22.5% for dihydrochloride) .
- X-ray Crystallography (if available): Resolve planar quinoline geometry and dihedral angles of substituents .
Advanced: How do substituents at position 7 modulate the compound’s bioactivity and physicochemical properties?
Methodological Answer:
The CH2–N subunit at position 7 is critical for cytotoxicity and metal chelation. Key findings include:
- Hydrophilic-Lipophilic Balance (HLB): Piperidine (Q-3) or morpholine (Q-2) substituents enhance water solubility but may reduce membrane permeability. Chlorine at position 5 (Q-4) improves lipophilicity and cellular uptake .
- Metal Binding: The 8-hydroxy group and aminomethyl side chain enable coordination with Cu(II)/Fe(III), enhancing pro-oxidant activity in cancer cells .
Experimental Design Tip: Use logP measurements (shake-flask method) and UV-Vis titration with metal ions to correlate substituents with bioactivity .
Advanced: What mechanistic pathways explain the compound’s anticancer activity?
Methodological Answer:
Two primary mechanisms are reported:
- Ferroptosis Induction: The compound destabilizes iron homeostasis by degrading ferritin (FTH1) via lysosomal pathways, increasing labile Fe(II) and ROS production .
- p53-Independent Apoptosis: It promotes mitochondrial membrane depolarization and caspase-3/7 activation in KRAS/TP53-mutant pancreatic cancer models .
Data Contradiction Note: Some studies emphasize metal chelation-driven ROS , while others highlight ferroptosis . Resolve discrepancies by testing under iron-depleted vs. iron-rich conditions and using ferroptosis inhibitors (e.g., ferrostatin-1) .
Advanced: How can researchers address variability in reported IC50 values across cell lines?
Methodological Answer:
Variability arises from:
- Cell-Specific Metal Ion Levels: Use ICP-MS to quantify intracellular Cu/Fe and correlate with cytotoxicity .
- Culture Conditions: Serum-free media reduce metal sequestration by proteins, enhancing activity .
- Redox Status: Pre-treat cells with antioxidants (e.g., NAC) to test ROS dependency .
Standardization Strategy: Report IC50 with exact culture conditions (e.g., FBS percentage, metal supplements) and validate via ≥3 independent replicates .
Advanced: What experimental precautions ensure reproducibility in handling this compound?
Methodological Answer:
- Storage: Keep at –20°C in airtight, light-protected containers to prevent HCl evaporation and oxidation .
- Waste Management: Neutralize acidic waste with NaHCO3 before disposal to avoid environmental HCl release .
- In Vivo Dosing: Use saline (pH 4.5–5.0) for solubilization to prevent precipitation .
Safety Note: Wear nitrile gloves and FFP3 masks during synthesis; avoid skin contact due to potential irritancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
